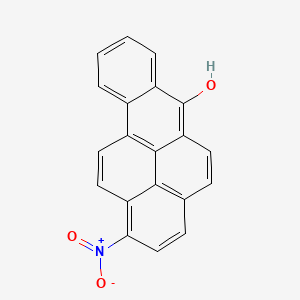
Dimethyl anthracene-2,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl anthracene-2,7-dicarboxylate is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications . This compound, in particular, has garnered attention due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of dimethyl anthracene-2,7-dicarboxylate typically involves the esterification of anthracene-2,7-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Dimethyl anthracene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the anthracene ring. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl anthracene-2,7-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of dimethyl anthracene-2,7-dicarboxylate involves its interaction with molecular targets through its aromatic ring system. The compound can undergo photoinduced electron transfer reactions, making it useful in photodynamic therapy. It can also interact with biological macromolecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Dimethyl anthracene-2,7-dicarboxylate can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Known for its fluorescent properties and used in similar applications.
Anthracene-2,3-dicarboxaldehyde: Used in organic synthesis and as a precursor for other derivatives.
7,12-Dimethylbenz[a]anthracene: A potent carcinogen used in cancer research. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
90287-28-8 |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
dimethyl anthracene-2,7-dicarboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)13-5-3-11-7-12-4-6-14(18(20)22-2)9-16(12)10-15(11)8-13/h3-10H,1-2H3 |
InChI-Schlüssel |
BZWGDJMADRJDDD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC3=C(C=CC(=C3)C(=O)OC)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)

![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)

![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)



